molecular formula C8H10O3 B2929380 5-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 2007917-37-3

5-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2929380
CAS No.: 2007917-37-3
M. Wt: 154.165
InChI Key: MJGJARTVASCQHP-UHFFFAOYSA-N
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Description

5-Oxospiro[3.3]heptane-2-carboxylic acid: is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxospiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate ketones with carboxylic acids under acidic or basic conditions to form the spirocyclic intermediate, followed by oxidation to introduce the keto group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other substituted compounds .

Mechanism of Action

The mechanism of action of 5-Oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxospiro[3.3]heptane-2-carboxylic acid is unique due to its specific combination of a spirocyclic structure with a keto and carboxylic acid functional group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

7-oxospiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJARTVASCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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